3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents like tetrahydrofuran, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or other electrophiles in the presence of catalysts.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can vary depending on the biological context and the specific targets .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Uniqueness
3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate stands out due to its specific substitutions, which confer unique chemical and biological properties. Its methoxyphenyl group and carboxylate esters enhance its reactivity and potential therapeutic applications .
Properties
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(3-methoxyanilino)quinoline-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-4-28-21(25)17-12-22-18-9-8-13(20(24)27-3)10-16(18)19(17)23-14-6-5-7-15(11-14)26-2/h5-12H,4H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBGPESYPZSFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC(=CC=C3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.